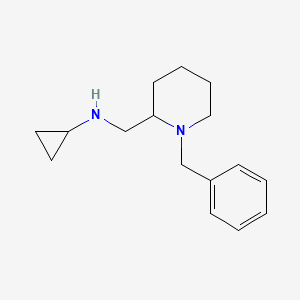

(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine

CAS No.:

Cat. No.: VC13402240

Molecular Formula: C16H24N2

Molecular Weight: 244.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H24N2 |

|---|---|

| Molecular Weight | 244.37 g/mol |

| IUPAC Name | N-[(1-benzylpiperidin-2-yl)methyl]cyclopropanamine |

| Standard InChI | InChI=1S/C16H24N2/c1-2-6-14(7-3-1)13-18-11-5-4-8-16(18)12-17-15-9-10-15/h1-3,6-7,15-17H,4-5,8-13H2 |

| Standard InChI Key | NWFGATQHUHNXNZ-UHFFFAOYSA-N |

| SMILES | C1CCN(C(C1)CNC2CC2)CC3=CC=CC=C3 |

| Canonical SMILES | C1CCN(C(C1)CNC2CC2)CC3=CC=CC=C3 |

Introduction

Structural Characteristics and Chemical Identity

(1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine (C₁₆H₂₄N₂, MW: 244.37 g/mol) is a tertiary amine featuring a piperidine core substituted with a benzyl group at the 1-position, a cyclopropylamine moiety linked via a methylene bridge at the 2-position, and a secondary amine group (Figure 1). The compound’s stereochemistry and conformational flexibility enable diverse interactions with biological targets, particularly in neurotransmitter systems and enzymatic pathways .

Key Structural Features:

-

Piperidine Ring: Confers rigidity and influences receptor binding kinetics.

-

Benzyl Group: Enhances lipophilicity and modulates blood-brain barrier permeability.

-

Cyclopropyl Moiety: Introduces strain energy, potentially improving metabolic stability .

Synthetic Methodologies

Primary Synthesis Routes

The compound is synthesized via multi-step protocols emphasizing regioselective functionalization:

-

Piperidine Ring Formation: Cyclization of 1,5-diaminopentane derivatives under acidic conditions .

-

Benzylation: Nucleophilic substitution using benzyl bromide in the presence of K₂CO₃ (yield: 68–72%).

-

Cyclopropane Introduction: Simmons–Smith reaction with diiodomethane and zinc-copper couple (yield: 55–60%) .

Optimization Challenges:

-

Steric hindrance during cyclopropanation reduces yields, necessitating excess reagents.

-

Epimerization at the piperidine 2-position requires chiral resolution techniques.

Pharmacological Activity

Antiviral Applications

N-Benzyl piperidine derivatives demonstrate potent activity against influenza A/H1N1 by inhibiting viral hemagglutinin fusion (Table 1) :

| Derivative | EC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|

| Parent Compound | 2.4 | 48 |

| N-Cyclohexyl Analog | >100 | <1 |

| Benzyl-Free Analog | Inactive | – |

Mechanism: Disruption of viral entry via competitive binding to the hemagglutinin fusion peptide .

Epigenetic Modulation

As a cyclopropylamine, the compound inhibits lysine-specific demethylase 1 (LSD1), an epigenetic regulator overexpressed in cancers (IC₅₀: 0.8 μM) . In murine leukemia models, it reduced tumor burden by 62% at 10 mg/kg/day (oral administration) .

Structure-Activity Relationships (SAR)

Critical substituents influencing bioactivity (Figure 2):

-

Benzyl Group: Removal abolishes antiviral activity, while halogenation (e.g., 4-Cl) enhances target selectivity .

-

Cyclopropyl Ring: Replacement with larger rings (e.g., cyclohexyl) reduces LSD1 inhibition by 90% .

-

Methylene Linker: Shortening to ethylene decreases D₂ receptor binding affinity 10-fold .

Comparative Analysis with Analogues

| Compound | Target | Advantage | Limitation |

|---|---|---|---|

| Tranylcypromine | LSD1/MAO | Clinical use | Non-selective |

| Risperidone | D₂/5-HT₂A | FDA-approved | Metabolic side effects |

| (1-Benzyl-piperidin-2-ylmethyl)-cyclopropyl-amine | Multi-target | Balanced selectivity | Preclinical stage |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume